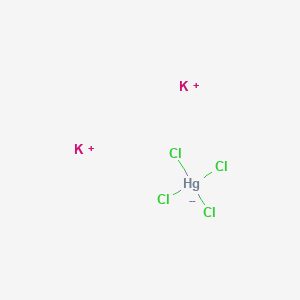
Mesitylcopper(I)
Descripción general
Descripción
Mesitylcopper(I) is a thermally stable and highly soluble organocopper compound . It is commonly used as a metalation reagent in organic synthesis . In mixed lithium cuprate reagents, mesitylcopper serves as a useful "holding group" . It is very sensitive to moisture and air, therefore reactions must be carried out under anhydrous conditions .
Synthesis Analysis
Mesitylcopper(I) is a versatile reagent for synthesizing complex compounds and reactions, including biorelevant copper(I) complexes and stoichiometric and catalytic bond-forming reactions . Copper-catalyzed multicomponent synthesis of heterocycles has developed as the most convenient and facile synthetic route towards complex heterocyclic motifs .
Molecular Structure Analysis
The molecular formula of Mesitylcopper(I) is C9H11Cu . Its molecular weight is 182.73 g/mol . The SMILES string representation of Mesitylcopper(I) is Cc1cc©c([Cu])c©c1 .
Chemical Reactions Analysis
Mesitylcopper(I) is a copper(I) organometallic reagent for cross-coupling reactions . It is used in the synthesis of homo and heteroleptic copper(I) complexes such as Cu(I) alkoxides, siloxides, phosphates, amides, and phosphides .
Physical And Chemical Properties Analysis
Mesitylcopper(I) is a solid substance . It has a melting point of 184-191°C . It is sensitive to air, light, and moisture, and should be stored at a temperature of 2-8°C .
Aplicaciones Científicas De Investigación
Synthesis of Homo and Heteroleptic Copper(I) Complexes
Mesitylcopper(I) is instrumental in the synthesis of homo and heteroleptic copper(I) complexes, including Cu(I) alkoxides, siloxides, phosphates, amides, and phosphides . These complexes have significant implications in catalysis and materials science due to their unique chemical properties.
Biomimetic Model Compounds
The compound is used to create biorelevant copper(I) complexes that serve as biomimetic model compounds . These models are crucial for understanding the role of copper in biological systems, such as in enzymes where copper is a key component of the active site.
Copper Nanoparticles Synthesis
Mesitylcopper(I) facilitates the synthesis of copper nanoparticles by stabilizing primary amines . Copper nanoparticles have a broad range of applications, including as catalysts in chemical reactions and as antimicrobial agents.
Metalation Reagent in Organic Synthesis
As a metalation reagent, mesitylcopper(I) is used in organic synthesis. It acts as a “holding group” in mixed lithium cuprate reagents, which are essential for forming carbon-carbon bonds in organic molecules .
Gas Sensing Properties
Mesitylcopper(I) has been used in the preparation of nanocomposite materials with gas sensing properties, such as CuWO4@WO3 n-n heterojunctions . These materials are applied in gas sensors that can detect pollutants like CO and NO2, which are critical for environmental monitoring.
Selective Mesityl Group Transfer Reagent
It serves as a selective mesityl group transfer reagent in stoichiometric carbon-carbon and carbon-heteroatom bond-forming reactions . This specificity is valuable in the synthesis of complex organic molecules where precise functional group placement is required.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Mesitylcopper(I) is an organocopper compound that is primarily used as a metalation reagent in organic synthesis . It serves as a useful “holding group” in mixed lithium cuprate reagents .
Mode of Action
Mesitylcopper(I) interacts with its targets by transferring the mesityl group in stoichiometric carbon-carbon (C−C) and carbon-heteroatom (C−heteroatom) bond-forming reactions . This selective group transfer is a key aspect of its mode of action.
Biochemical Pathways
Mesitylcopper(I) is involved in the synthesis of various copper(I) complexes, including alkoxides, siloxides, phosphates, amides, and phosphides . It also plays a role in the formation of biorelevant copper(I) complexes, which serve as biomimetic model compounds . Furthermore, it contributes to the production of copper nanoparticles from stabilizing primary amines .
Pharmacokinetics
It’s important to note that mesitylcopper(i) is thermally stable and highly soluble , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of Mesitylcopper(I)'s action largely depend on the specific reactions it is involved in. For instance, in the synthesis of copper(I) complexes, the result of its action is the formation of these complexes . In the production of copper nanoparticles, Mesitylcopper(I) contributes to the generation of these nanoparticles .
Action Environment
Mesitylcopper(I) is very sensitive to moisture and air, and therefore, reactions involving this compound must be carried out under anhydrous conditions . This highlights the importance of the reaction environment in influencing the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
copper(1+);1,3,5-trimethylbenzene-6-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.Cu/c1-7-4-8(2)6-9(3)5-7;/h4-5H,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIFJJCPKPPNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[C-]C(=C1)C)C.[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mesitylcopper(I) | |
CAS RN |
75732-01-3 | |
| Record name | MESITYLCOPPER(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![[[2-(Dimethylamino)ethyl]imino]diacetic acid, dihydrochloride](/img/structure/B1603908.png)